molecular formula C10H11BrO2 B580628 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1245647-60-2

2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B580628
CAS No.: 1245647-60-2
M. Wt: 243.1
InChI Key: LVRCXDPCFJJIHK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound belonging to the benzodioxine family It is characterized by a bromomethyl group attached to the benzodioxine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a precursor compound, such as 2,3-dihydrobenzo[b][1,4]dioxine. One common method involves the reaction of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol with phosphorus tribromide (PBr3) in dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through the formation of an intermediate bromomethyl derivative, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
  • 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
  • 2-(Chloromethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Uniqueness

2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both a bromomethyl and a methyl group on the benzodioxine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCXDPCFJJIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219460
Record name 2-(Bromomethyl)-2,3-dihydro-6-methyl-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-60-2
Record name 2-(Bromomethyl)-2,3-dihydro-6-methyl-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245647-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2,3-dihydro-6-methyl-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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